1,8-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
Overview
Description
1,8-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione is a heterocyclic compound that belongs to the class of spiro compounds. It features a unique spiro structure, where two rings are connected through a single atom, creating a rigid and stable framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves a multi-step process. One common method includes the reaction of appropriate diamines with cyclic anhydrides under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spiro compound. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,8-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield amines or alcohols. Substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
1,8-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting neurological disorders and inflammation.
Materials Science: The compound’s rigid spiro structure makes it useful in the design of novel materials with specific mechanical and thermal properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Industrial Applications: The compound is employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,8-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. In medicinal applications, it can act as an inhibitor of enzymes or receptors, modulating their activity. The spiro structure allows for a high degree of specificity in binding to these targets, which can lead to potent biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spiro structure but differs in the substitution pattern, which can affect its chemical and biological properties.
7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione: Another related compound with a benzene ring fused to the spiro structure, offering different reactivity and applications.
2,8-diazaspiro[4.5]decane: Lacks the carbonyl groups present in 1,8-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione, leading to distinct chemical behavior.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two carbonyl groups. These features contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1,8-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7-3-5-10(6-4-7)8(13)11-9(14)12(10)2/h7H,3-6H2,1-2H3,(H,11,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXCFFUWVIAYNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)NC(=O)N2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601235525 | |
Record name | 1,8-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601235525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
757192-65-7 | |
Record name | 1,8-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=757192-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601235525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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